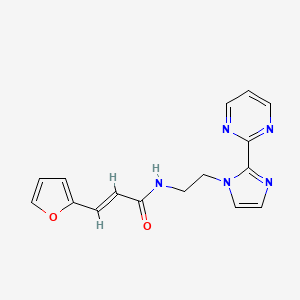

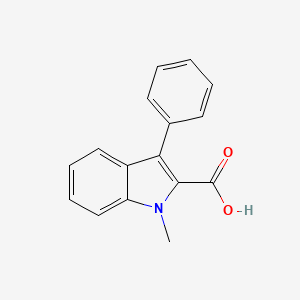

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" involves complex organic synthesis techniques. A notable method includes the aza-Wittig reaction, which is a versatile strategy for constructing nitrogen-containing heterocycles. For instance, the synthesis of related compounds has been achieved through reactions involving ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate, benzene isocyanate, and diethyl 2-aminosuccinate, leading to structures with imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine rings (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this family showcases a planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, indicative of the compound's stability and potential for intermolecular interactions. This structural motif is crucial for the compound's chemical behavior and its interaction with biological systems, making it a subject of interest for drug design and development (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" and its analogs often utilize the furan and pyrimidinyl components for further functionalization. These reactions can lead to a diverse range of products with varying biological and physical properties. For example, the ene-reduction of related acrylamides by marine and terrestrial fungi has been explored, demonstrating the potential for biotransformation and the creation of new stereocenters, enriching the compound's chemical diversity (Jimenez et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular configuration. For example, the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and the presence of intermolecular interactions, such as hydrogen bonding, can affect the compound's solubility and crystalline form, which are critical factors in drug formulation and material science applications (Deng et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of "(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide" are influenced by the electron-donating and withdrawing effects of the furan, pyrimidine, and imidazole rings. These effects play a crucial role in the compound's behavior in chemical reactions, including nucleophilic and electrophilic attacks, which are essential for the synthesis of heterocyclic compounds and their application in medicinal chemistry (Jimenez et al., 2019).

科学的研究の応用

Green Organic Synthesis

(E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been utilized in green organic chemistry for the synthesis of related compounds. For example, Jimenez et al. (2019) reported its synthesis under microwave radiation, using filamentous marine and terrestrial-derived fungi in ene-reduction processes. This showcases its application in environmentally friendly chemical synthesis methods (Jimenez et al., 2019).

Antimicrobial Activity

The compound has been linked to the synthesis of derivatives with antimicrobial properties. Idhayadhulla et al. (2012) synthesized a series of pyrazole and imidazole derivatives, including those related to (E)-3-(furan-2-yl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide, and screened them for antimicrobial activity (Idhayadhulla et al., 2012).

Synthesis of Novel Compounds

This compound has been used in the synthesis of a variety of novel chemical structures. For example, Sokmen et al. (2014) synthesized acylhydrazone compounds from a similar structure for antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Cytotoxic Agents

Its derivatives have been studied as potential cytotoxic agents for cancer treatment. Tarleton et al. (2013) synthesized a series of focused compound libraries from a similar structure, identifying new lead compounds with improved cytotoxicity (Tarleton et al., 2013).

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGAKLBNJVJHMB-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)

![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)